molecular formula C9H10INS2 B1605244 Benzothiazolium, 3-methyl-2-methylthio-, iodide CAS No. 20064-98-6

Benzothiazolium, 3-methyl-2-methylthio-, iodide

Cat. No.: B1605244
CAS No.: 20064-98-6
M. Wt: 323.2 g/mol
InChI Key: RKIVJTIIEWIWTN-UHFFFAOYSA-M
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name 3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium iodide. This nomenclature reflects the quaternary nature of the nitrogen atom in the thiazole ring, which carries a positive charge balanced by the iodide counterion. The molecular formula is established as C₉H₁₀INS₂, indicating a molecular composition consisting of nine carbon atoms, ten hydrogen atoms, one iodine atom, one nitrogen atom, and two sulfur atoms. The molecular weight has been precisely determined to be 323.2 grams per mole through computational analysis.

Alternative naming conventions for this compound include several synonyms that emphasize different aspects of its structure. These include 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium iodide, 2-methylmercaptobenzothiazole N-methiodide, and 3-methyl-2-methylthiobenzothiazolium iodide. The Chemical Abstracts Service registry number 20064-98-6 provides unambiguous identification of this specific compound in chemical databases and literature. The International Chemical Identifier key RKIVJTIIEWIWTN-UHFFFAOYSA-M serves as a unique digital fingerprint for computational and database applications.

The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as C[N+]1=C(SC2=CC=CC=C21)SC.[I-], which clearly delineates the positively charged nitrogen center and the discrete iodide anion. This notation emphasizes the ionic nature of the compound and the specific connectivity pattern within the benzothiazolium core. The International Chemical Identifier string InChI=1S/C9H10NS2.HI/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1 provides comprehensive structural information including stereochemistry and charge distribution.

Benzothiazolium Core: Heterocyclic Aromatic System

The benzothiazolium core represents a fundamentally important heterocyclic aromatic system that forms the structural backbone of this compound. This bicyclic system consists of a benzene ring fused to a thiazole ring, creating a planar aromatic structure with unique electronic properties. The thiazole component is a five-membered heterocycle containing both nitrogen and sulfur atoms, which significantly influences the overall electronic distribution and chemical reactivity of the molecule. The fusion of these two ring systems creates a rigid, planar structure that contributes to the compound's stability and specific chemical behavior.

The benzothiazole scaffold is characterized by its electron-withdrawing nature, which arises from the presence of the electronegative nitrogen and sulfur atoms within the aromatic system. This electronic character affects the reactivity patterns and binding properties of the molecule, making it particularly suitable for various chemical applications. The heterocyclic core exhibits aromatic stabilization, with the π-electron system delocalized across both the benzene and thiazole portions of the molecule. This delocalization contributes to the planar geometry observed in benzothiazole derivatives and influences their photophysical properties.

The quaternization of the nitrogen atom in the thiazole ring fundamentally alters the electronic properties of the benzothiazolium system compared to neutral benzothiazole derivatives. The positive charge on the nitrogen creates a strong electron-withdrawing effect that extends throughout the aromatic system, significantly influencing the compound's chemical reactivity and intermolecular interactions. This quaternary ammonium character is essential for the compound's applications in various chemical and biological systems. The benzothiazolium core maintains its planar structure despite the quaternization, with the nine atoms of the bicyclic system and their attached substituents remaining coplanar.

The aromatic nature of the benzothiazolium core provides exceptional stability to the compound under normal conditions. The electron deficiency created by the quaternary nitrogen makes the system susceptible to nucleophilic attack, while simultaneously reducing its basicity compared to neutral benzothiazole derivatives. This electronic configuration is crucial for understanding the compound's chemical behavior and its interactions with other molecular species. The heterocyclic aromatic system also provides multiple sites for potential chemical modification and derivatization.

Substituent Effects: Methyl and Methylthio Functional Groups

The substitution pattern of 3-methyl-2-(methylthio)-benzothiazolium iodide involves two distinct functional groups that significantly influence the compound's properties and behavior. The methyl group attached to the quaternary nitrogen at the 3-position represents a simple alkyl substituent that contributes to the quaternization of the nitrogen atom while providing steric bulk and electronic donation through hyperconjugation effects. This methyl substituent is essential for creating the quaternary ammonium center and establishing the ionic character of the compound.

The methylthio group located at the 2-position of the benzothiazolium core introduces sulfur-containing functionality that dramatically affects the electronic properties of the molecule. The methylthio substituent consists of a sulfur atom bonded to a methyl group, creating a thioether linkage that provides both electron-donating and electron-withdrawing characteristics depending on the specific molecular context. According to Hammett substituent constant data, the methylthio group exhibits a sigma meta value of 0.15 and a sigma para value of 0.00, indicating moderate electron-withdrawing character in the meta position and neutral electronic effects in the para position.

The combination of these two substituents creates a unique electronic environment within the benzothiazolium core. The methyl group on the quaternary nitrogen provides electron density through hyperconjugation while simultaneously creating the positive charge center. Meanwhile, the methylthio group at the 2-position can participate in mesomeric effects with the aromatic system, potentially stabilizing or destabilizing certain electronic configurations depending on the specific molecular orbital interactions involved.

The spatial arrangement of these substituents also contributes to the overall molecular geometry and potential intermolecular interactions. The methyl group attached to nitrogen projects outward from the plane of the aromatic system, while the methylthio group lies approximately in the plane of the benzothiazolium core. This three-dimensional arrangement influences the compound's crystal packing behavior and its ability to form specific intermolecular contacts with other molecules or ions. The methylthio group particularly enhances the compound's ability to participate in sulfur-based interactions, including potential coordination with metal centers or formation of weak intermolecular bonds.

Crystallographic Data and Solid-State Arrangement

The solid-state structure of 3-methyl-2-(methylthio)-benzothiazolium iodide exhibits characteristic features typical of organic salts containing quaternary ammonium cations and halide anions. While specific single-crystal X-ray diffraction data for this particular compound were not directly available in the search results, related benzothiazolium compounds provide insights into the expected crystallographic behavior and packing arrangements. The ionic nature of the compound necessitates consideration of both the cationic benzothiazolium moiety and the iodide anion in understanding the overall crystal structure.

The molecular dimensions of the benzothiazolium cation can be estimated based on standard bond lengths and angles for similar heterocyclic systems. The benzothiazolium core maintains essential planarity, with the benzene and thiazole rings sharing a common plane within typical angular tolerances. The carbon-nitrogen and carbon-sulfur bond lengths within the thiazole ring are expected to reflect the aromatic character of the system, with partial double-bond character contributing to the overall structural rigidity. The quaternary nitrogen center adopts approximately tetrahedral geometry when considering the methyl substituent and the three connections to the aromatic system.

Crystal packing in benzothiazolium iodide salts typically involves a combination of electrostatic interactions between the cationic and anionic components, along with weaker intermolecular forces such as hydrogen bonding and π-π stacking interactions. The iodide anions are expected to occupy positions that optimize electrostatic stabilization with the positively charged benzothiazolium cations while minimizing unfavorable anion-anion repulsions. The large size of the iodide ion compared to other common halides influences the overall lattice parameters and unit cell dimensions.

The methylthio substituent likely plays a significant role in determining the specific packing arrangement through its ability to participate in weak intermolecular interactions. Sulfur atoms can engage in various types of secondary bonding interactions, including sulfur-π interactions with aromatic systems and weak hydrogen bonding with neighboring molecules. These interactions contribute to the overall stability of the crystal lattice and may influence physical properties such as melting point and solubility behavior. The three-dimensional arrangement of molecules in the crystal lattice reflects the optimization of these various intermolecular forces while accommodating the specific molecular geometry of the benzothiazolium cation and the space-filling requirements of the iodide anion.

Properties

IUPAC Name

3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS2.HI/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIVJTIIEWIWTN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)SC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942081
Record name 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium iodide
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Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20064-98-6
Record name Benzothiazolium, 3-methyl-2-(methylthio)-, iodide (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 3-methyl-2-methylthio-, iodide
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Record name 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium iodide
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Biological Activity

Benzothiazolium, 3-methyl-2-methylthio-, iodide is a compound within the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and biological implications of this compound based on recent research findings.

Overview of Benzothiazoles

Benzothiazoles are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects. The presence of substituents such as methyl and methylthio groups significantly influences their biological efficacy.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, the compound can be synthesized by reacting 3-methyl-2-benzothiazolinethione with methyl iodide in a suitable solvent like nitromethane at elevated temperatures (60–70 °C) .

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For example, compounds bearing various substituents have shown potent activity against pathogens such as Escherichia coli, Candida albicans, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 2–4 μmol L1^{-1} against Mycobacterium kansasii, outperforming traditional antibiotics like isoniazid .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget PathogenMIC (μmol L1^{-1})
3-Methyl-2-methylthio-iodideMycobacterium kansasii2–4
Various DerivativesEscherichia coli8–16
Derivatives with NO2_2Staphylococcus aureus15–20

Antiprotozoal Activity

Benzothiazole derivatives have also demonstrated significant antiprotozoal activity. For instance, compounds were evaluated against Trypanosoma cruzi and showed IC50_{50} values indicating high potency compared to standard treatments like benznidazole .

Table 2: Antiprotozoal Activity of Benzothiazole Derivatives

CompoundTarget ProtozoanIC50_{50} (µM)
Benzothiazole DerivativeTrypanosoma cruzi0.37
Ethyloxamate DerivativeGiardia lamblia10

The biological activities of benzothiazoles are primarily attributed to their ability to inhibit key enzymes involved in various metabolic pathways. For example, some derivatives act as potent inhibitors of monoamine oxidase and heat shock proteins, which are crucial in cellular stress responses and neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that specific benzothiazole derivatives inhibited the growth of resistant strains of bacteria and fungi, highlighting their potential as alternative therapeutic agents in treating infections caused by multidrug-resistant organisms.
  • Antitumor Activity : Another investigation revealed that certain benzothiazole compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspases . These findings suggest that benzothiazoles could serve as lead compounds in cancer therapy.

Scientific Research Applications

Applications in Organic Synthesis

Organic Synthesis:
Benzothiazolium compounds, including 3-methyl-2-methylthio-, iodide, serve as intermediates in synthesizing various organic compounds. They are particularly useful in reactions involving sulfur or nitrogen functionalities. Their ability to act as electrophiles makes them valuable in forming carbon-nitrogen bonds, which are crucial in drug development and material science.

Case Study:
In a recent study, benzothiazolium derivatives were employed in the synthesis of novel ionic liquids that exhibited significant antibacterial activity. The results indicated that modifications to the benzothiazolium structure could enhance bioactivity, demonstrating the compound's utility in creating effective antimicrobial agents .

Medicinal Chemistry

Biological Activity:
Benzothiazolium, 3-methyl-2-methylthio-, iodide has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The interaction of this compound with biological macromolecules such as enzymes and receptors underpins its pharmacological potential. Studies have indicated that benzothiazole derivatives can inhibit various pathogens and cancer cell lines effectively .

Table 1: Biological Activities of Benzothiazolium Derivatives

Activity TypeExample CompoundsMechanism of ActionReference
AntimicrobialBenzothiazolium iodideInhibition of bacterial cell wall synthesis
AntifungalBenzothiazole derivativesDisruption of fungal cell membranes
AnticancerVarious benzothiazolesInduction of apoptosis in cancer cells

Material Science Applications

Nanocomposites:
Recent advancements have explored benzothiazolium derivatives in nanocomposite materials for biomedical applications. For instance, benzothiazolium derivative-capped silica nanocomposites have been developed for targeted delivery systems in imaging applications. These nanocomposites facilitate the transport of dyes into the brain for amyloid-beta imaging, showcasing their potential in neurodegenerative disease research .

Case Study:
A study demonstrated the use of benzothiazolium-based materials as solvatochromic dyes for spectroscopy applications. These materials exhibited significant changes in fluorescence properties depending on the solvent environment, making them suitable for real-time monitoring of chemical processes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SCH₃) group at the 2-position is highly susceptible to nucleophilic displacement due to electron withdrawal by the adjacent 3-cyano group and the benzothiazolium ring’s positive charge . Key reactions include:

a. Reaction with Amines
Primary and secondary amines replace the methylthio group via nucleophilic substitution. For example:

  • p-Chloroaniline yields 3-cyano-4-imino-2-(4’-chloroanilino)-4H-pyrimido[2,1-b] benzothiazole (45% yield) .

  • p-Methoxyaniline produces analogous derivatives with similar efficiency .

b. Reaction with Phenols
Phenolic nucleophiles form aryloxy-substituted products under mild conditions:

  • 4-Chlorophenol generates 3-cyano-4-imino-2-(4’-chlorophenoxy)-4H-pyrimido[2,1-b] benzothiazole (45% yield, m.p. 262°C) .

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProduct StructureYield (%)Conditions
p-Chloroaniline2-(4’-Chloroanilino)pyrimidobenzothiazole45DMF, K₂CO₃, 80°C, 6h
4-Chlorophenol2-(4’-Chlorophenoxy)pyrimidobenzothiazole45DMF, K₂CO₃, 100°C, 8h
Active MethyleneCondensed pyrimidobenzothiazoles50–60EtOH, reflux, 12h

Anion Exchange Reactions

The iodide counterion undergoes facile exchange with other anions, enabling the synthesis of ionic liquids (ILs) :

a. Tosylate Formation
Reaction with methyl tosylate replaces iodide with tosylate (OTs⁻):
C₉H₁₀INS₂+CH₃OTsC₉H₁₀N(S₂)OTs+CH₃I\text{C₉H₁₀INS₂} + \text{CH₃OTs} \rightarrow \text{C₉H₁₀N(S₂)OTs} + \text{CH₃I}
This intermediate is critical for subsequent anion metathesis .

b. NTf₂⁻ and PF₆⁻ Derivatives
Anion exchange with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) or potassium hexafluorophosphate (KPF₆) yields hydrophobic ILs:

  • NTf₂⁻ IL : 90–95% conversion at 25°C in acetonitrile .

  • PF₆⁻ IL : 85–90% yield under similar conditions .

Table 2: Ionic Liquid Synthesis via Anion Exchange

Anion SourceProduct AnionYield (%)Applications
LiNTf₂NTf₂⁻90–95Electrolytes, Catalysis
KPF₆PF₆⁻85–90Solvents, Lubricants

Electrophilic Reactions at the Benzothiazolium Core

The cationic nitrogen in the benzothiazolium ring facilitates electrophilic interactions:

a. Ring-Opening Reactions
Nucleophiles like hydroxide or amines attack the C2 position, leading to ring-opening and formation of thioamide derivatives . For example:
C₉H₁₀INS₂+NaOHCH₃NHC(S)SCH₃+Byproducts\text{C₉H₁₀INS₂} + \text{NaOH} \rightarrow \text{CH₃NHC(S)SCH₃} + \text{Byproducts}

b. Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocycles such as pyrimido[2,1-b] benzothiazoles .

Condensation and Cyclization

Condensation with bis(methylthio)methylene malononitrile yields fused pyrimidine systems :
C₉H₁₀INS₂+C₃H₂N₂S₂C₁₂H₈N₄S₄+HI\text{C₉H₁₀INS₂} + \text{C₃H₂N₂S₂} \rightarrow \text{C₁₂H₈N₄S₄} + \text{HI}
This reaction proceeds in DMF with K₂CO₃ catalysis (50–60% yield) .

Thermal and Solvent Effects

  • Temperature Sensitivity : Reactions at 338–343 K optimize substitution kinetics, while lower temperatures (e.g., <313 K) result in incomplete conversions .

  • Solvent Compatibility : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while protic solvents (ethanol) are suitable for cyclization .

The reactivity of 3-methyl-2-methylthiobenzothiazolium iodide is dominated by its methylthio group’s nucleofugality and the benzothiazolium ring’s electrophilicity. These properties enable diverse applications in heterocyclic synthesis, ionic liquid design, and materials chemistry .

Comparison with Similar Compounds

Comparison with Similar Benzothiazolium Derivatives

The following table summarizes key structural and functional differences between benzothiazolium, 3-methyl-2-methylthio-, iodide and related compounds:

Compound Substituents Key Applications Notable Properties References
This compound 3-Me, 2-SMe - Cyanine dye synthesis
- Ionic liquids
- Antimicrobial activity
Exhibits antibiotic activity against Gram-positive bacteria; used in sol-gel films for K+ sensing.
3-Ethyl-2-[(3-ethylbenzothiazolylidene)methyl]benzothiazolium iodide 3-Et, 2-vinyl linkage to another benzothiazolium unit - Near-infrared (NIR) dyes
- Photodynamic therapy
Extended conjugation enables NIR absorption (λmax ~800 nm); high molar absorptivity.
3-Ethyl-5-methoxy-2-methylthio-benzothiazolium iodide 3-Et, 5-OMe, 2-SMe - Fluorescent probes
- Ion-selective electrodes
Methoxy group enhances fluorescence quantum yield; used in K+ detection (Kd ~1.5 mM in aqueous buffer).
3,3'-Diethylthiatricarbocyanine iodide Two 3-Et benzothiazolium units linked via a heptatrienyl chain - Biological imaging
- Photovoltaic materials
Strong absorption in visible range (λmax ~650 nm); used as a photosensitizer.
2-[2-(Crown ether)ethenyl]-3-methylbenzothiazolium iodide (BSD) 3-Me, 2-vinyl crown ether - Potassium ion sensing
- Optical sensors
Crown ether enables selective K+ binding (Kd ~1.5 mM in sol-gel films); visible absorbance shifts.

Structural and Functional Insights:

Substituent Effects: Alkyl Groups (Me vs. Et): Ethyl substituents (e.g., in 3-ethyl derivatives) enhance lipophilicity and extend π-conjugation, improving NIR absorption . Methyl groups, as in the target compound, favor solubility in polar solvents like methanol or DMSO . Methoxy (-OMe): Introduced in derivatives like 3-ethyl-5-methoxy variants, this group increases electron density, stabilizing excited states for enhanced fluorescence . Thioether (-SMe): The 2-methylthio group in the target compound contributes to antimicrobial activity, likely by disrupting bacterial membrane integrity .

Applications :

  • Dyes : Ethyl-substituted derivatives (e.g., 3,3'-diethylthiatricarbocyanine) are preferred for imaging due to their NIR activity, whereas methylthio variants are more common in antimicrobial ionic liquids .
  • Sensing : Crown ether-functionalized benzothiazolium salts (e.g., BSD) exhibit ion-specific spectral shifts, unlike simpler alkylated analogs .

Spectral Properties :

  • The target compound absorbs in the visible range (λmax ~460 nm), while ethyl-linked derivatives (e.g., thiatricarbocyanines) show bathochromic shifts up to 800 nm .
  • Fluorescence quenching in sol-gel films is unique to crown ether derivatives, highlighting the role of auxiliary functional groups in modulating properties .

Research Findings and Data

Antimicrobial Activity:

This compound demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) but is less effective against Gram-negative strains like E. coli (MIC >128 µg/mL) . This contrasts with 3-ethyl analogs, which show broader efficacy due to increased membrane permeability .

Optical Sensing Performance:

When entrapped in sol-gel films, the crown ether derivative BSD exhibits a fluorescence quenching response to K+ with a detection limit of 1.5 mM, suitable for physiological monitoring . Simpler methylthio variants lack ion selectivity, underscoring the necessity of crown ether integration for sensing applications.

Preparation Methods

Direct Methylation of 2-(Methylthio)benzothiazole with Methyl Iodide

One of the primary routes to synthesize 3-methyl-2-methylthio-benzothiazolium iodide involves the methylation of 2-(methylthio)benzothiazole using methyl iodide as the alkylating agent. This process is generally conducted under reflux conditions in an appropriate solvent such as toluene.

  • Reaction Conditions:

    • Reflux in toluene for approximately 12 hours.
    • Molar ratio: excess methyl iodide to ensure complete quaternization.
  • Mechanism:

    • The nucleophilic nitrogen at position 3 of the benzothiazole ring attacks the electrophilic methyl iodide.
    • This leads to the formation of the quaternary benzothiazolium salt with iodide as the counterion.
  • Outcome:

    • Formation of 3-methyl-2-methylthio-benzothiazolium iodide with high purity.
    • The reaction is selective for nitrogen methylation without elimination of the methylthio group under optimized conditions.

This method is supported by studies that observe the elimination of alkyl groups under certain media, but careful control of reaction conditions favors the formation of the desired benzothiazolium iodide.

Synthesis via Nucleophilic Substitution on 2-(Methylthio)benzothiazole

An alternative preparative approach involves a nucleophilic substitution reaction between 2-(methylthio)benzothiazole and alkyl halides such as methyl bromide or methyl iodide.

  • Procedure:

    • 2-(Methylthio)benzothiazole is reacted with methyl bromide or methyl iodide.
    • Reaction temperature is critical; optimal range is between 338 K and 343 K (65-70 °C).
    • Reaction times range from 10 to 18 hours depending on temperature.
  • Purification:

    • After reaction completion, inorganic salts are removed by filtration.
    • The organic phase is washed with saturated sodium carbonate solution and water.
    • The product is isolated by vacuum evaporation and purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.
  • Yields:

    • High yields are reported, typically between 90% and 96% for the intermediate 2-methylthio benzothiazole derivatives, which can be further methylated to the quaternary salt.

Preparation of 3-Methyl-2-(methylthio)benzothiazolium Tosylate as a Precursor

In some synthetic schemes, the tosylate salt of 3-methyl-2-(methylthio)benzothiazolium is prepared first, which can then be converted to the iodide salt by ion exchange.

  • Synthesis of Tosylate Salt:

    • 2-(Methylthio)benzothiazole is reacted with methyl p-toluenesulfonate at 130 °C for 1 hour.
    • Upon cooling, acetone is added to precipitate the tosylate salt.
    • The mixture is refluxed for an additional 30 minutes before cooling to room temperature.
  • Conversion to Iodide Salt:

    • The tosylate salt can be subjected to ion exchange with methyl iodide or via metathesis reactions in solvents like pyridine.
  • Additional Reactions:

    • The tosylate salt is used as an intermediate in the synthesis of dyes and other functional derivatives, demonstrating the versatility of this preparation route.

Summary Table of Preparation Methods

Method No. Starting Material Alkylating Agent Reaction Conditions Product Form Yield (%) Notes
1 2-(Methylthio)benzothiazole Methyl iodide Reflux in toluene, 12 h 3-methyl-2-methylthio-benzothiazolium iodide High (not specified) Direct methylation at N3
2 2-(Methylthio)benzothiazole Methyl bromide/iodide 338–343 K, 10–18 h 2-methylthio benzothiazole intermediate 90–96 Followed by further methylation to iodide
3 2-(Methylthio)benzothiazole Methyl p-toluenesulfonate 130 °C, 1 h + acetone precipitation 3-methyl-2-(methylthio)benzothiazolium tosylate Moderate (not specified) Tosylate salt intermediate for ion exchange
4 3-methyl-2-(methylthio)benzothiazolium tosylate Methyl iodide or ion exchange Pyridine, reflux or room temp Iodide salt Not specified Ion exchange to obtain iodide salt

Q & A

Basic Research Questions

Q. How can the crystal structure of benzothiazolium iodide derivatives be determined experimentally?

  • Methodology : X-ray crystallography is the primary method. For example, single-crystal X-ray diffraction reveals planarity in the benzothiazolium ring system and intermolecular interactions such as hydrogen bonding (O–H···O, O–H···I) and π-π stacking (centroid distances ~3.59 Å) . Refinement involves placing hydrogen atoms in idealized positions with isotropic displacement parameters constrained to parent atoms .
  • Key parameters : Crystallization conditions (e.g., methanol/water solvent system), refinement software (e.g., SHELX), and validation via CCDC deposition (e.g., CCDC 1023218) .

Q. What synthetic routes are available for preparing benzothiazolium iodide derivatives with extended π-conjugation?

  • Methodology : Condensation reactions are common. For example, refluxing 2,3-dimethylbenzothiazolium iodide with aldehydes (e.g., 5-[(2-hydroxyethyl)methylamino]thiophene-2-carbaldehyde) in acetic anhydride, followed by precipitation with KI and recrystallization .
  • Key steps : Monitoring reaction progress via 1H^1H NMR (e.g., δ 8.14 ppm for aromatic protons) and purification via recrystallization .

Q. How can the purity of synthesized benzothiazolium iodide salts be validated?

  • Methodology : Combine spectroscopic (NMR, IR) and chromatographic (HPLC) techniques. For example, 1H^1H NMR in DMSO-d6_6 confirms proton environments, while elemental analysis verifies stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the non-linear optical (NLO) properties of benzothiazolium iodide derivatives?

  • Methodology : Compare hyperpolarizability (β) values via electric-field-induced second-harmonic generation (EFISHG) or solvatochromic methods. For example, introducing electron-withdrawing groups (e.g., sulfopropyl) enhances charge transfer, as seen in related benzothiazole-based ionic liquids .
  • Data analysis : Correlate dihedral angles (e.g., ~1.16° between benzothiazolium and thiophene rings) with NLO activity using DFT calculations .

Q. What strategies resolve contradictions in spectroscopic data for benzothiazolium iodide derivatives (e.g., unexpected peaks in 1H^1H NMR)?

  • Methodology :

Verify synthetic intermediates via LC-MS to detect side products (e.g., incomplete alkylation).

Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, coupling patterns in 1H^1H-1H^1H COSY clarify proton-proton correlations .

Re-examine crystallization conditions to rule out polymorphism .

Q. How can computational modeling predict the stability of benzothiazolium iodide salts under varying pH or solvent conditions?

  • Methodology :

Perform molecular dynamics (MD) simulations to assess solvent interactions (e.g., water vs. DMSO).

Calculate pKa values via quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) to predict protonation states .

Validate with experimental stability tests (e.g., UV-Vis monitoring over 24 hours in buffered solutions).

Q. What experimental designs minimize aggregation-induced quenching in benzothiazolium-based fluorescent probes?

  • Methodology :

Introduce bulky substituents (e.g., sulfopropyl groups) to sterically hinder π-π stacking .

Optimize solvent polarity (e.g., DMSO/water mixtures) to balance solubility and emission intensity .

Use fluorescence lifetime imaging (FLIM) to quantify aggregation in real time .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Benzothiazolium, 3-methyl-2-methylthio-, iodide
Reactant of Route 2
Reactant of Route 2
Benzothiazolium, 3-methyl-2-methylthio-, iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.